molecular formula C26H29N3O3S B246019 2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide

2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide

Katalognummer B246019
Molekulargewicht: 463.6 g/mol
InChI-Schlüssel: WNSVSLOMWFDFLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide targets BTK, a kinase that plays a critical role in B-cell receptor signaling. BTK activation leads to downstream activation of various signaling pathways, including the PI3K-AKT-mTOR pathway, the NF-κB pathway, and the MAPK pathway, which promote B-cell survival, proliferation, and differentiation. Inhibition of BTK by 2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide blocks these signaling pathways, leading to B-cell apoptosis and decreased production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide has been shown to have potent anti-proliferative and pro-apoptotic effects on B-cell malignancies, as well as anti-inflammatory effects in autoimmune diseases and inflammatory disorders. 2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide has also been shown to inhibit B-cell activation and differentiation, as well as reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide has several advantages for lab experiments. It has a high selectivity for BTK, with minimal off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide has some limitations for lab experiments. It is a relatively new drug, and its long-term safety and efficacy have not been fully established. It also has the potential to cause adverse effects on the immune system, such as increased risk of infections and immunosuppression.

Zukünftige Richtungen

There are several future directions for research on 2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide. Firstly, further preclinical studies are needed to evaluate its safety and efficacy in treating various diseases. Secondly, clinical trials are needed to establish its optimal dosing, safety, and efficacy in humans. Thirdly, combination therapies with other drugs, such as immune checkpoint inhibitors, may enhance its anti-tumor and anti-inflammatory effects. Fourthly, studies on the mechanism of resistance to 2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide may provide insights into the development of new therapies. Finally, studies on the pharmacokinetics and pharmacodynamics of 2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide may lead to the development of new formulations and dosing regimens.

Synthesemethoden

The synthesis method of 2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide involves several steps. Firstly, 2-(4-isopropylphenoxy) acetic acid is reacted with thionyl chloride to form 2-(4-isopropylphenoxy) acetyl chloride. Secondly, 4-[4-(2-thienylcarbonyl)-1-piperazinyl] aniline is reacted with sodium hydride to form the corresponding sodium salt. Finally, 2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide is obtained by reacting 2-(4-isopropylphenoxy) acetyl chloride with the sodium salt of 4-[4-(2-thienylcarbonyl)-1-piperazinyl] aniline.

Wissenschaftliche Forschungsanwendungen

2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide has shown promising results in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide has also been shown to be effective in treating autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE), and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).

Eigenschaften

Molekularformel

C26H29N3O3S

Molekulargewicht

463.6 g/mol

IUPAC-Name

2-(4-propan-2-ylphenoxy)-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C26H29N3O3S/c1-19(2)20-5-11-23(12-6-20)32-18-25(30)27-21-7-9-22(10-8-21)28-13-15-29(16-14-28)26(31)24-4-3-17-33-24/h3-12,17,19H,13-16,18H2,1-2H3,(H,27,30)

InChI-Schlüssel

WNSVSLOMWFDFLP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Kanonische SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.